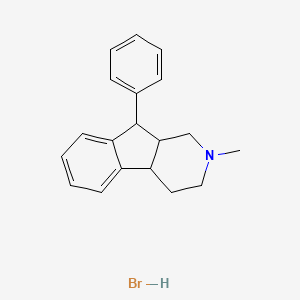
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s structure includes a hexahydro-indeno-pyridine core, which is a bicyclic system fused with a pyridine ring, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide typically involves multiple steps. One common method includes the catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1-indeno[2,1-c]pyridine. This process proceeds stereospecifically to yield the desired hexahydro derivative . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of fully saturated derivatives.
科学的研究の応用
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an antihistamine or anti-inflammatory agent.
Material Science: Its unique bicyclic structure can be utilized in the design of novel materials with specific electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including dyes and polymers.
作用機序
The mechanism of action of 2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide involves its interaction with specific molecular targets. In medicinal applications, it may act on histamine receptors, thereby exerting antihistamine effects. The compound’s structure allows it to fit into receptor sites, blocking the action of histamine and reducing allergic responses .
類似化合物との比較
Similar Compounds
Phenindamine: A related compound with a similar structure but different pharmacological properties.
2,3,4,9-Tetrahydro-1H-indeno[2,1-c]pyridine: Another derivative with distinct chemical behavior and applications.
Uniqueness
2,3,4,4a,9,9a-Hexahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine hydrobromide stands out due to its hexahydro-indeno-pyridine core, which imparts unique chemical and physical properties
特性
CAS番号 |
25941-83-7 |
|---|---|
分子式 |
C19H22BrN |
分子量 |
344.3 g/mol |
IUPAC名 |
2-methyl-9-phenyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine;hydrobromide |
InChI |
InChI=1S/C19H21N.BrH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,16,18-19H,11-13H2,1H3;1H |
InChIキー |
LMTGROATWQHDQM-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















